3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a quinazoline ring, an azetidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the 6-chloroquinazoline intermediate. This can be achieved by chlorination of quinazoline using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Next, the azetidine ring is introduced through a cyclization reaction involving an appropriate azetidine precursor. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
Finally, the imidazolidine-2,4-dione moiety is incorporated through a condensation reaction with a suitable urea derivative. This step may involve heating the reaction mixture under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the quinazoline ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the quinazoline ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties. Studies may focus on its efficacy and safety in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The azetidine and imidazolidine-2,4-dione moieties may enhance binding affinity and selectivity. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazoline-2,4(1H,3H)-dione: Shares the quinazoline core but lacks the azetidine and imidazolidine-2,4-dione moieties.
3-Azetidinylimidazolidine-2,4-dione: Contains the azetidine and imidazolidine-2,4-dione moieties but lacks the quinazoline ring.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct heterocyclic moieties. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(6-chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-8-1-2-11-10(3-8)13(18-7-17-11)19-5-9(6-19)20-12(21)4-16-14(20)22/h1-3,7,9H,4-6H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIFPZDUUSICPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)Cl)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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